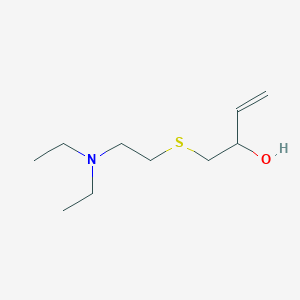![molecular formula C15H26N2O B11955778 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one CAS No. 1900-32-9](/img/structure/B11955778.png)
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is a unique chemical compound with the molecular formula C15H26N2O It is known for its distinctive structure, which includes a diethylaminoethyl group attached to a trimethyl-substituted azepinone ring
Vorbereitungsmethoden
The synthesis of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves several steps. One common method includes the reaction of diethylamine with a suitable precursor, followed by cyclization to form the azepinone ring. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the observed biological or chemical outcomes .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one can be compared with similar compounds such as:
Poly(2-(diethylamino)ethyl methacrylate): Known for its pH-sensitive properties and used in various applications.
Procainamide: An antiarrhythmic agent with a similar diethylaminoethyl group, used in medicine.
The uniqueness of this compound lies in its specific structural features and the resulting reactivity and applications.
Eigenschaften
CAS-Nummer |
1900-32-9 |
|---|---|
Molekularformel |
C15H26N2O |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-3H-azepin-2-one |
InChI |
InChI=1S/C15H26N2O/c1-6-16(7-2)8-9-17-14(5)11-12(3)10-13(4)15(17)18/h10-11,13H,6-9H2,1-5H3 |
InChI-Schlüssel |
YHGBLDSNMDEQDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=CC(=CC(C1=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)


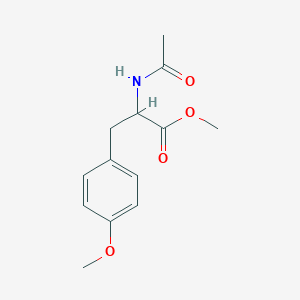
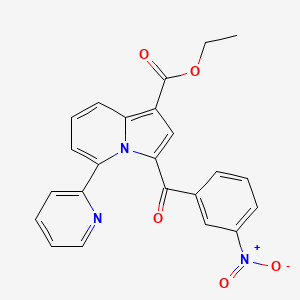

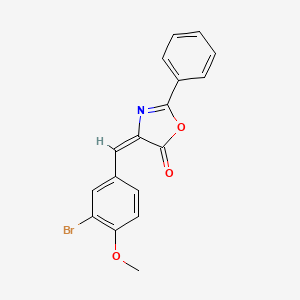
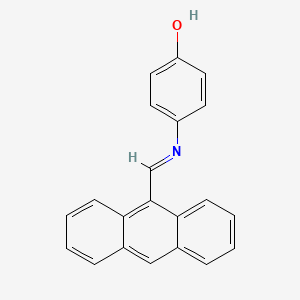


![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
